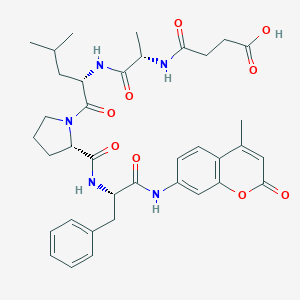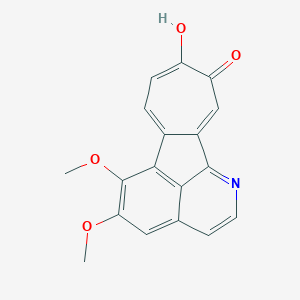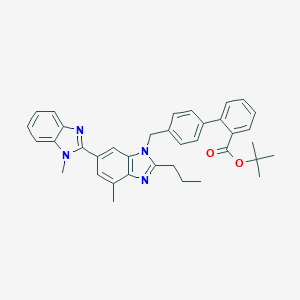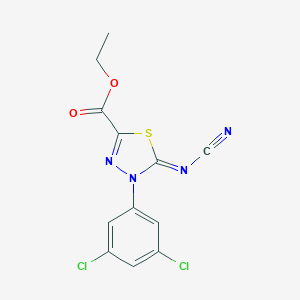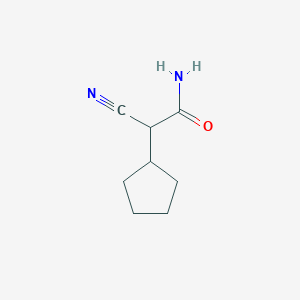
4-Benzylaminocyclohexanone
説明
4-Benzylaminocyclohexanone (4-BAC) is an organic compound that has been widely studied in recent years due to its unique properties and potential applications. 4-BAC is a cyclic amine that contains a benzene ring and a cyclohexane ring fused together. The compound is colorless and has a melting point of around 126°C. It is soluble in water and most organic solvents, making it a suitable candidate for a variety of laboratory studies. 4-BAC is also known as 4-benzylaminocyclohexanol or 4-BACOH.
科学的研究の応用
Anticonvulsant Activity
4-Benzylaminocyclohexanone has been investigated for its anticonvulsant properties. Studies evaluating two potent anticonvulsant enaminones, including 4-Benzylaminocyclohexanone, using the amygdala kindling model demonstrated that these compounds were not active against amygdala kindled seizures. This supported the corneal kindled model as a more definitive tool for antielectroshock seizure evaluation. The research aimed to develop safer analogs with minimized toxicity, contributing to the understanding of potential anticonvulsant enaminones (Scott et al., 1993).
Polymerization and Material Science
The compound has applications in the field of polymerization and material science. Research on the synthesis and copolymerization of new cyclic esters, including those derived from cyclohexanone analogs, provides insights into the design of functional materials. These studies contribute to the development of hydrophilic aliphatic polyesters and explore the potential of protected functional groups in polymer chemistry (Trollsås et al., 2000).
Synthesis of Novel Compounds
4-Benzylaminocyclohexanone is also utilized in the synthesis of novel compounds with potential biological applications. For instance, it has been used in the synthesis of new quinoline derivatives, some of which exhibited significant in vitro anticancer activity and in vivo radioprotective effects against γ-irradiation (Ghorab et al., 2008). Additionally, it plays a role in the development of newer tetrahydro-4H-benzo[1,3-e]oxazines and β-acylamino ketone derivatives, with antimicrobial properties and potential pharmacological relevance (El-bayouki et al., 2017).
Organic Chemistry and Synthesis
In organic chemistry, derivatives of 4-Benzylaminocyclohexanone are used in various synthetic processes. The synthesis of 1,3-Thiazine-2,4-dithiones from cyclohexanone derivatives under specific conditions is one such example, demonstrating the compound's utility in organic synthesis (Muraoka et al., 1975). The compound is also involved in the synthesis of 4-Diarylamino-3-iodo-2(5H)-furanones, a type of difunctionalization reaction, highlighting its role in the development of multifunctional biological compounds (Xue et al., 2014).
特性
IUPAC Name |
4-(benzylamino)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCDGVLRNAILQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579774 | |
| Record name | 4-(Benzylamino)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142009-99-2 | |
| Record name | 4-(Benzylamino)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 142009-99-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B115639.png)

![1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol](/img/structure/B115641.png)
![1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine](/img/structure/B115643.png)
![(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B115649.png)
